![molecular formula C20H21F2N3O3 B2979286 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 491867-65-3](/img/structure/B2979286.png)

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

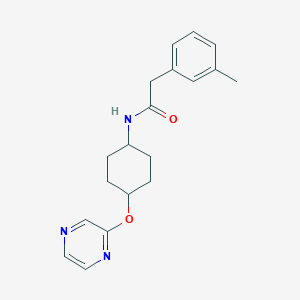

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

ACAT Inhibitor for Treating Diseases

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide shows potential as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This property suggests its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Anticancer Activities

A series of derivatives of this compound were synthesized and evaluated for their antimicrobial and anticancer activities. The results indicated significant antimicrobial activity comparable to standard drugs and good anticancer activity, suggesting its potential in drug design for these purposes (Mehta et al., 2019).

Affinity for Serotonin and Dopamine Receptors

Another study synthesized derivatives of this compound and evaluated them for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research can help in the development of drugs targeting these receptors (Żmudzki et al., 2015).

Radioligand for PET Imaging

The compound has been evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This indicates its use in imaging studies for diagnosing and researching neurological disorders (Van der Mey et al., 2005).

Inotropic Activity in Cardiology

Derivatives of this compound demonstrated positive inotropic activity, which can be beneficial in treating certain heart conditions. It showed favorable activity compared to standard drugs in in vitro studies on rabbit heart preparations (Zhang et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.

Mode of Action

The compound acts as a dopamine receptor agonist . It stimulates the D2 and D3 receptors in the brain, providing an effective dopamine effect . This stimulation results in various functional effects caused by dopamine .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain. By stimulating the D2 and D3 receptors, it enhances the dopaminergic transmission, leading to various downstream effects such as improved motor control and cognitive function .

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, which means it has a low potential for interaction with other drugs . The half-life (t1/2) of the compound is between 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 25% is excreted via the bile .

Result of Action

The stimulation of the D2 and D3 receptors by the compound leads to various molecular and cellular effects. These include improved motor control in Parkinson’s disease patients, improved cognitive function in elderly patients with cognitive deficits, and improved peripheral blood circulation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption may be affected by the pH of the stomach. Its metabolism and excretion can be influenced by the function of the liver and kidneys. Furthermore, the compound’s efficacy can be affected by the individual’s overall health status, age, and concomitant medications .

Propriétés

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-15-2-3-17(16(22)10-15)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVXFJKNMOPVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2979204.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)

![4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B2979207.png)

![(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B2979209.png)

![1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2979210.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)

![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)

![4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide](/img/structure/B2979221.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)